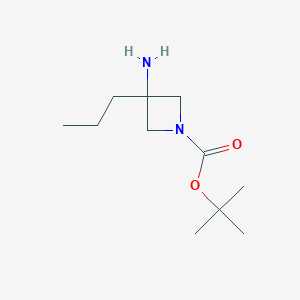![molecular formula C11H12ClN3O2 B13469412 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride](/img/structure/B13469412.png)
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride is a chemical compound that features a benzoic acid moiety linked to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment to Benzoic Acid: The triazole ring is then linked to a benzoic acid derivative through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can produce a range of substituted benzoic acid derivatives .
Scientific Research Applications
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to understand its interaction with different biological targets.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring but has a thiol group instead of a benzoic acid moiety.
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar triazole structure with a carboxylate group.
Uniqueness
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride is unique due to its combination of a triazole ring with a benzoic acid moiety, providing distinct chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-14-7-12-13-10(14)6-8-3-2-4-9(5-8)11(15)16;/h2-5,7H,6H2,1H3,(H,15,16);1H |
InChI Key |
KBPJLIUZFYSAJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CC2=CC(=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13469329.png)

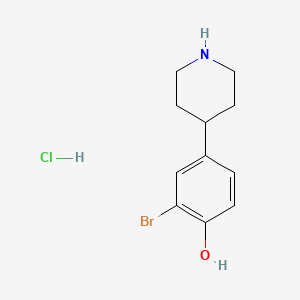
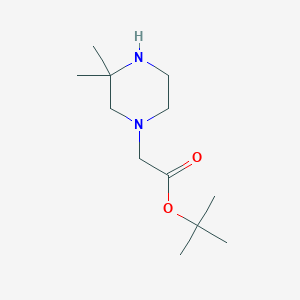
![Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride](/img/structure/B13469357.png)

![5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B13469366.png)

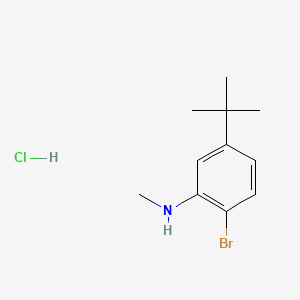
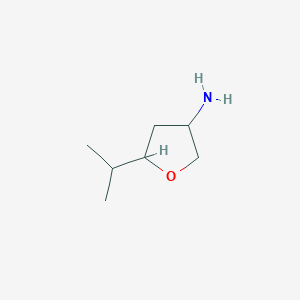
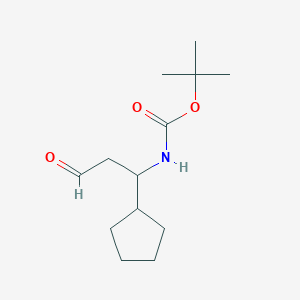
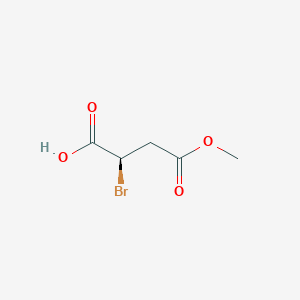
![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
